

Bayogenin Solubility and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bayogenin

CAS No.: 6989-24-8

Cat. No.: S647628

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Bayogenin is a pentacyclic triterpenoid with diverse pharmacological potential. The table below summarizes its key physicochemical and solubility properties to help guide your experimental planning.

Property	Value / Description	Conditions / Notes	Reference
Molecular Formula	C ₃₀ H ₄₈ O ₅	Molecular Weight: 488.7 g/mol	[1] [2]
Form	White to off-white solid powder		[2]
Solubility in DMSO	~33.33 mg/mL (~68.20 mM)	Slightly soluble; may require sonication.	[2]
Solubility in Methanol	Soluble	Specific concentration not quantified in search results.	[3]
Solubility in Pyridine	Slightly soluble	Sonicated for improved dissolution.	[1]
Storage	-20°C, sealed, under inert atmosphere	Protect from moisture and light.	[1] [2]

Detailed Experimental Protocols

Stock Solution Preparation

For reliable and reproducible results, follow these protocols for preparing **bayogenin** stock solutions.

Protocol 1: Standard DMSO Stock Solution

- **Objective:** To prepare a concentrated stock solution in DMSO for *in vitro* cellular assays.
- **Materials:** **Bayogenin** (powder), anhydrous DMSO, sterile vial, sonicator.
- **Procedure:**
 - Weigh the desired amount of **bayogenin** powder. For a 10 mM stock, use 4.89 mg of **bayogenin** per 1 mL of DMSO.
 - Transfer the powder to a sterile vial.
 - Add the calculated volume of anhydrous DMSO to the vial.
 - Cap the vial tightly and vortex for 30-60 seconds.
 - Sonicate the mixture in a water bath sonicator for 5-10 minutes at room temperature until the solution appears clear.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
- **Notes:** This stock is suitable for most cell-based assays. A recommended working concentration in formulation is **2.5 mg/mL (5.12 mM)** when further diluted in culture media or other solvents [2].

Protocol 2: Methanol Stock Solution for Analytical Applications

- **Objective:** To prepare a **bayogenin** solution for analytical techniques like HPLC.
- **Materials:** **Bayogenin** (powder), HPLC-grade methanol, volumetric flask.
- **Procedure:**
 - Weigh the required mass of **bayogenin**.
 - Transfer the compound into an appropriate volumetric flask.
 - Add HPLC-grade methanol to about half of the flask's volume and swirl to dissolve.
 - Fill to the mark with methanol and mix thoroughly.
- **Notes:** The solution should be prepared fresh before analysis or stored at -20°C for short periods [3].

Key Biological Assay Protocols

The following are summaries of experimental procedures used to investigate **bayogenin**'s bioactivities, as reported in the literature.

Protocol 3: Glycogen Phosphorylase Inhibition Assay

- **Objective:** To evaluate **bayogenin**'s inhibitory activity against glycogen phosphorylase [2] [4].
- **Materials:** Rabbit muscle glycogen phosphorylase a (RMGPa), assay buffer, **bayogenin** stock solution in DMSO, positive control.
- **Procedure Summary:**
 - Incubate various concentrations of **bayogenin** with RMGPa.
 - Initiate the enzymatic reaction by adding appropriate substrates.
 - Measure the reaction rate, often by monitoring NADPH consumption spectrophotometrically.
 - Calculate the percentage inhibition and determine the IC₅₀ value using non-linear regression analysis.
- **Reported Outcome:** **Bayogenin** exhibited moderate inhibitory activity with an IC₅₀ of **68 μM** against RMGPa [4].

Protocol 4: PPAR γ Binding Affinity Assay (SPR)

- **Objective:** To determine the binding affinity (Kd) of **bayogenin** to the PPAR γ receptor [5].
- **Materials:** Surface Plasmon Resonance (SPR) system, PPAR γ ligand-binding domain (LBD) immobilized on a sensor chip, HBS-EP buffer, **bayogenin** serial dilutions.
- **Procedure Summary:**
 - Dilute **bayogenin** in running buffer at various concentrations.
 - Inject the solutions over the PPAR γ -coated sensor chip at a constant flow rate.
 - Monitor the association and dissociation phases in real-time.
 - Regenerate the chip surface between cycles.
 - Analyze the sensorgrams to calculate the kinetic rate constants (k_{on}, k_{off}) and equilibrium dissociation constant (Kd).
- **Reported Outcome:** **Bayogenin** showed binding affinity to PPAR γ , though its Kd was higher (lower affinity) compared to other sapogenins like echinocystic acid [5].

Mechanisms of Action and Signaling Pathways

Bayogenin exhibits a multi-target mechanism of action, contributing to its various pharmacological effects.

The diagram below illustrates the key signaling pathways involved.

- **Anti-inflammatory Mechanisms:** **Bayogenin** modulates the NF- κ B pathway, reducing pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β . It also shows moderate inhibitory activity against cyclooxygenase-2 (COX-2) [6].
- **Anticancer Mechanisms:** It demonstrates cytotoxicity against various tumor cell lines (e.g., MCF-7, HepG2, A549) by inducing apoptosis, generating reactive oxygen species (ROS), and disrupting the mitochondrial membrane potential [6].

- **Metabolic Effects:** As an inhibitor of glycogen phosphorylase, it plays a role in glucose metabolism. It also modulates the PPAR γ pathway and activates AMPK, which improves lipid metabolism and insulin sensitivity [6] [4] [5].

Key Considerations for Researchers

- **Solvent Controls:** Always include vehicle controls (e.g., DMSO at the same concentration used in treated samples) in biological assays to account for solvent effects. The final DMSO concentration in cell cultures should typically not exceed 0.1%.
- **Bioactivity Validation:** The reported activities, such as PPAR γ modulation, are based on screening studies. Further experiments are necessary to confirm these effects and the precise EC₅₀/IC₅₀ values in different cellular models.
- **Natural Sources:** **Bayogenin** can be sourced from plants like *Medicago sativa* (alfalfa), *Ziziphus jujuba* (jujube), and various species within the Sapotaceae family [6] [4] [7].

References

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

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